N-(2-hydroxyphenyl)benzamide

Description

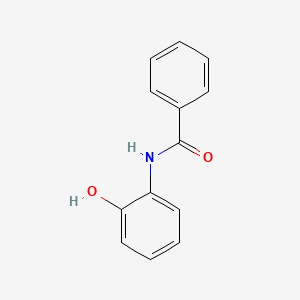

N-(2-hydroxyphenyl)benzamide, also identified by synonyms such as o-Benzamidophenol and 2-Benzamidophenol, is an organic compound with the chemical formula C₁₃H₁₁NO₂. ontosight.ainih.gov It belongs to the benzamide (B126) class of compounds, which are characterized by a benzoyl group bonded to a nitrogen atom. ontosight.aiontosight.ai This particular molecule is distinguished by the presence of a hydroxyl (-OH) group on the phenyl ring at the ortho position relative to the amide linkage. ontosight.aiontosight.ai This structural feature is crucial to its chemical properties and has been a focal point of research.

Benzamide derivatives represent a vast and significant class of compounds in chemical science, with wide-ranging applications in medicinal chemistry and materials science. ontosight.aiontosight.ai These compounds are recognized for their diverse biological activities, which has led to their investigation for therapeutic potential in treating a variety of conditions, including cancer, infectious diseases, and neurological disorders. ontosight.ai The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the synthesis of derivatives with tailored properties. For instance, some benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors for cancer therapy, while others have shown promise as antimicrobial, anti-inflammatory, and even antiallergic agents. nih.govnih.govresearchgate.netacs.org The biological activity of these derivatives is often linked to the nature and position of substituents on the aromatic rings. nih.gov

The structural framework of this compound, consisting of a benzamide core with a hydroxyl-substituted phenyl ring, is of considerable interest in chemical design. ontosight.aiontosight.ai The presence of the hydroxyl group in the ortho position allows for the formation of an intramolecular hydrogen bond with the amide proton. iucr.org This interaction influences the conformation of the molecule, contributing to its relative planarity and stability.

The crystal structure of derivatives of this compound has been a subject of detailed study. For example, in the related compound N-(2-hydroxy-5-methylphenyl)benzamide, the central amide fragment is nearly planar and forms small dihedral angles with the phenyl and hydroxyphenyl rings. iucr.orgresearchgate.net The molecules in the crystal lattice are linked by intermolecular hydrogen bonds, forming chains and other supramolecular structures. iucr.orgnih.gov This ability to form predictable hydrogen bonding networks is a significant aspect of its role in crystal engineering and the design of new materials.

Below is a table summarizing some of the key properties and identifiers for this compound:

| Property/Identifier | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₂ | ontosight.ainih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 3743-70-2 | ontosight.ainih.gov |

| ChEMBL ID | CHEMBL229357 | ontosight.ainih.gov |

| Synonyms | o-Benzamidophenol, 2-Benzamidophenol, N-Benzoyl-2-hydroxyaniline | ontosight.ainih.gov |

The following table provides crystal data for a related derivative, N-(2-hydroxy-5-methylphenyl)benzamide, illustrating the type of detailed structural information available through academic research.

| Crystal Data | N-(2-hydroxy-5-methylphenyl)benzamide | Reference |

| Chemical Formula | C₁₄H₁₃NO₂ | iucr.org |

| Molecular Weight | 227.25 | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| Unit Cell Dimensions | a = 7.2263(3) Å, b = 21.7442(7) Å, c = 7.4747(3) Å, β = 110.280(5)° | iucr.org |

| Volume | 1101.69(8) ų | iucr.org |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-9,15H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKVWAQEMQDRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282855 | |

| Record name | N-(2-Hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3743-70-2 | |

| Record name | N-(2-Hydroxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3743-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 28477 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC28477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Amidation Reactions for Benzamide (B126) Scaffold Construction

The formation of the amide bond in N-(2-hydroxyphenyl)benzamide is a cornerstone of its synthesis. Direct amidation, the reaction between a carboxylic acid and an amine, stands as a primary and atom-economical approach. numberanalytics.com A common and straightforward method involves the reaction of 2-aminophenol (B121084) with benzoyl chloride. koreascience.kr This reaction is typically carried out in a suitable solvent like N,N-dimethylacetamide (DMAc) and may be performed at reduced temperatures to control reactivity before proceeding at room temperature. koreascience.kr The use of a base, such as triethylamine, is often employed to neutralize the hydrochloric acid byproduct. researchgate.net

Alternative reagents and promoters have been explored to enhance the efficiency and scope of direct amidation. Silicon-based reagents have emerged as effective stoichiometric coupling agents for the direct amidation of carboxylic acids with amines. rsc.org This includes the use of polymeric silicon dioxide (SiO2) to promote the reaction. rsc.org Furthermore, amine-borane complexes have been demonstrated as dual-purpose reagents, capable of activating carboxylic acids and subsequently delivering the amine to form the amide bond. acs.org

Chemoselective N-benzoylation of aminophenols can also be achieved using benzoylisothiocyanates. This method proceeds through the formation of a thiourea (B124793) intermediate, followed by the elimination of thiocyanic acid, driven by an intramolecular nucleophilic attack of the aromatic nitrogen on the carbonyl group. researchgate.net

Catalytic Approaches in the Synthesis of this compound Analogues

The development of catalytic systems has revolutionized the synthesis of benzamides, offering milder reaction conditions, improved yields, and greater functional group tolerance. Both transition metal-mediated reactions and nanocatalysis have proven to be powerful tools in the synthesis of this compound and its analogues.

Transition Metal-Mediated Coupling Reactions

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of the C-N bond in benzamide synthesis. Palladium-catalyzed reactions, such as the aminocarbonylation of anilines, provide a convenient route to N-arylbenzamides. connectedpapers.com Palladium catalysts can also be employed in cascade reactions, for instance, the azidation/carbonylation of aryl halides to produce amides. researchgate.net These methods often exhibit high efficiency and a broad substrate scope. researchgate.netrsc.orgrsc.org For instance, palladium-catalyzed intramolecular C-H arylation of N-Boc-N-arylbenzamides has been developed for the synthesis of phenanthridinones, which are structurally related to benzamides. rsc.orgrsc.org

Copper-catalyzed reactions also offer a valuable alternative for the synthesis of benzamides. Copper(II)-mediated C-H hydroxylation using an oxazole (B20620) directing group has been reported for the preparation of hydroxylated benzamides. researchgate.net Furthermore, copper nanoparticles have been explored as heterogeneous catalysts in various organic transformations, including amide synthesis. researchgate.net

Application of Nanocatalysts in Benzamide Synthesis

In recent years, nanocatalysts have gained significant attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nanocatalysts have been successfully applied in the synthesis of this compound and its derivatives.

One notable example is the use of Ni-Al double-layered nanocatalysts, which have demonstrated excellent catalytic activity for the chemoselective synthesis of this compound derivatives from 2-aminophenol and benzoyl chloride under solvent-free conditions. nih.govacs.orgresearchgate.netnih.gov These catalysts are characterized by their hydrotalcite-like structure and can be recycled without a significant loss in yield. nih.govresearchgate.net

Magnetic nanoparticles (MNPs) offer the advantage of easy separation from the reaction mixture using an external magnet, which simplifies the work-up procedure and catalyst recovery. researchgate.net Copper ferrite (B1171679) (CuFe2O4) nanoparticles have been utilized as a retrievable catalyst for the oxidative amidation of aldehydes with amine hydrochloride salts. researchgate.net Similarly, copper-incorporated cobalt ferrite nanoparticles (CoFe2O4@SiO2-SH-CuI) have been developed as a magnetically separable catalyst for oxidative amidation reactions. rsc.org Other magnetic nanocatalyst systems, such as those based on selenium-functionalized iron oxide nanoparticles and copper-based metal-organic frameworks (Cu-MOF), have also been shown to be efficient for amidation reactions. nih.govbohrium.com

Multi-Step Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives often requires multi-step synthetic sequences to introduce specific substituents and functionalities. These derivatives are of significant interest due to their potential biological activities. rsc.orgbohrium.comnih.gov

For example, the synthesis of N-benzoyl-2-hydroxybenzamides with various substituents on the aromatic rings has been reported. nih.gov These syntheses often involve the coupling of a substituted salicylamide (B354443) with a substituted benzoyl chloride. nih.gov Further modifications can be introduced through subsequent reactions, such as catalytic hydrogenation to convert a nitro group to an aniline (B41778) or to deprotect a benzyloxy group to a phenol. nih.gov

A diversity-oriented synthesis approach has been employed to prepare a wide variety of bioactive benzanilides. rsc.orgrsc.org This strategy may involve sequential reactions such as benzylation, hydroxylation, and methylation to access a range of structurally diverse analogues from a common precursor like N-(2-hydroxyphenyl)-4-(trifluoromethyl)benzamide. rsc.org The synthesis of complex derivatives, such as 3,5-bis((2-hydroxybenzylidene)amino)-N-(2-hydroxyphenyl)benzamide, has also been achieved, highlighting the versatility of multi-step synthetic strategies. dntb.gov.ua

Derivatization Strategies for Structural Modification

Derivatization of the parent this compound molecule is a key strategy for exploring structure-activity relationships and fine-tuning its properties. acs.org Modifications can be made to the hydroxyl group, the amide linker, and the aromatic rings.

The hydroxyl group can be converted into an ether by reaction with alkyl or aryl halides. For instance, the hydroxyl group can be transformed into an alkyl ether, aryl ether, or even more complex structures like morpholine (B109124) or oxazole derivatives. rsc.org The synthesis of 2-benzamidophenyl acetate (B1210297) and 2-benzamidophenyl butanoate has been achieved by reacting this compound with the corresponding anhydrides. koreascience.kr

Modifications to the amide linker itself have also been investigated. For instance, the carbonyl group can be replaced with other functionalities. evitachem.com Additionally, the amide proton can be substituted, for example, with a benzyl (B1604629) group. rsc.org

The aromatic rings of this compound are amenable to electrophilic substitution reactions, such as nitration and halogenation, allowing for the introduction of a wide range of substituents. evitachem.com These derivatization strategies provide access to a vast chemical space of this compound analogues with potentially diverse biological activities.

Advanced Structural Elucidation and Spectroscopic Characterization

Solid-State Structure Analysis via X-ray Crystallography

Single-crystal X-ray diffraction is a definitive method for determining the precise atomic arrangement of a molecule in its crystalline form. For N-(2-hydroxyphenyl)benzamide and its derivatives, this technique reveals crucial details about its conformation and the non-covalent forces that dictate its crystal lattice.

In the crystalline state, molecules of this compound and its analogs are organized through a network of hydrogen bonds. Studies on related structures, such as 4-bromo-N-(2-hydroxyphenyl)benzamide, show that molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, which form chains. nih.gov These chains can be further linked by weak C—H⋯O interactions, creating sheets. nih.gov In a similar compound, N-(2-hydroxy-5-methylphenyl)benzamide, molecules are linked into chains along the iucr.org crystallographic direction by O—H⋯O hydrogen bonds. researchgate.netresearchgate.net These chains are reinforced by C—H⋯O contacts, and very weak N—H⋯O interactions link molecules into inversion dimers. researchgate.netresearchgate.net The hydrogen bonds between the hydroxyl and carbonyl groups of adjacent molecules are of moderate strength. vulcanchem.com

The conformation of this compound is characterized by the relative orientation of its two aromatic rings and the central amide linker. The amide group (C—N—C(=O)—C) is typically planar or nearly planar. nih.govresearchgate.netresearchgate.net The planarity of this central fragment is a common feature in benzamide (B126) derivatives. nih.gov

| Crystal Data for a Related Compound: N-(2-hydroxy-5-methylphenyl)benzamide researchgate.net | |

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.25 |

| Crystal System | Monoclinic |

| Space Group | P 21 /n |

| a (Å) | 7.2263 (3) |

| b (Å) | 21.7442 (7) |

| c (Å) | 7.4747 (3) |

| β (°) | 110.280 (5) |

| Volume (ų) | 1101.69 (8) |

| Z | 4 |

Solution-State Structural Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound provides characteristic signals for its aromatic, amide (N-H), and hydroxyl (O-H) protons. In a DMSO-d₆ solvent, the hydroxyl and amide protons appear as singlets at high chemical shifts, often above 9.0 ppm, due to hydrogen bonding. For a related methoxy (B1213986) derivative, N-(2-hydroxyphenyl)-4-methoxybenzamide, the OH proton signal appears at 11.83 ppm and the NH proton at 10.63 ppm. nih.gov The aromatic protons typically appear as a complex multiplet in the range of 6.9 to 8.0 ppm. nih.gov The downfield shift of the NH proton in solution is indicative of its involvement in hydrogen bonding. vulcanchem.com

| Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ nih.gov | |

| Proton | Chemical Shift (ppm) |

| -OH | ~11.83 |

| -NH | ~10.63 |

| Aromatic-H | 6.94 – 7.95 |

Note: Data is for N-(2-hydroxyphenyl)-4-methoxybenzamide as a representative example.

The ¹³C NMR spectrum complements the proton NMR data by providing insights into the carbon framework of the molecule. The carbonyl carbon (C=O) of the amide group is particularly characteristic, appearing at a downfield chemical shift, typically around 164-169 ppm. nih.gov The carbon atom attached to the hydroxyl group (C-OH) also has a distinct chemical shift, appearing around 154 ppm. nih.gov The remaining aromatic carbons resonate in the range of approximately 115 to 137 ppm. nih.gov Spectral data for this compound is available in spectral databases. researchgate.net

| Representative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ nih.gov | |

| Carbon | Chemical Shift (ppm) |

| C=O (Amide) | 168.6 |

| C-OH (Aromatic) | 154.2 |

| Aromatic-C | 115.2 – 137.0 |

Note: Data is for this compound.

Vibrational Spectroscopy for Functional Group Identification and Intramolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe molecular interactions, particularly hydrogen bonding. esisresearch.org The positions of vibrational bands for N-H, O-H, and C=O groups are sensitive to their chemical environment.

In this compound and related structures, a strong intramolecular hydrogen bond exists between the phenolic -OH group and the amide C=O group. This interaction causes a significant red shift (a shift to lower wavenumber) of the O-H stretching vibration. esisresearch.orgmdpi.com Similarly, the N-H stretching vibration, often observed around 3395 cm⁻¹, and the C=O stretching vibration, typically near 1643 cm⁻¹, are also influenced by both intramolecular and intermolecular hydrogen bonding. researchgate.netmdpi.com The weakening of the N-H bond, indicated by a red shift in its stretching frequency, can suggest a charge transfer interaction through the molecule's π-conjugated system. mdpi.com Studies on similar molecules show that the equilibrium between intramolecular and intermolecular hydrogen bonds can be studied using IR spectroscopy in various solvents. esisresearch.org

| Characteristic Vibrational Frequencies (cm⁻¹) for a Related Compound researchgate.net | |

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3395 |

| O-H Stretch (Hydroxyl) | 3073 |

| C=O Stretch (Amide I) | 1643 |

| C=C Stretch (Aromatic) | 1593 |

Note: Data is for N-(2-hydroxy-5-methylphenyl)benzamide.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FT-IR spectrum reveals characteristic absorption bands that correspond to the vibrational modes of specific bonds within the molecule.

In the FT-IR spectrum of this compound, a strong absorption band is observed around 1710 cm⁻¹, which is attributed to the C=O (carbonyl) stretching vibration of the amide group. nih.govresearchgate.net The presence of the O-H group is confirmed by a stretching band at approximately 3300 cm⁻¹. nih.gov Furthermore, a band at 1516 cm⁻¹ is assigned to the N-H stretching vibration of the amide linkage. nih.govresearchgate.net Other notable peaks include those for the amide N-H bond at 3395 cm⁻¹ and the hydroxyl O-H bond at 3073 cm⁻¹. iucr.org The amide C=O and aromatic C=C stretching vibrations are also observed at 1643 cm⁻¹ and 1593 cm⁻¹, respectively. iucr.org

Interactive Data Table: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3395 | Amide N-H stretch | iucr.org |

| 3300 | O-H stretch | nih.gov |

| 3073 | Hydroxyl O-H stretch | iucr.org |

| 1710 | C=O stretch (Amide) | nih.govresearchgate.net |

| 1643 | Amide C=O stretch | iucr.org |

| 1593 | C=C stretch (Aromatic) | iucr.org |

| 1516 | N-H stretch (Amide) | nih.govresearchgate.net |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. For this compound and its derivatives, Raman spectra are instrumental in confirming the molecular structure. Although specific Raman data for the parent compound is not detailed in the provided search results, studies on related structures, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, demonstrate the utility of FT-Raman spectroscopy in assigning vibrational modes, often aided by theoretical calculations like Density Functional Theory (DFT). researchgate.net These studies confirm the presence of key functional groups and provide a deeper understanding of the molecule's vibrational landscape.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Electron impact (EI) mass spectrometry is a common method used for this purpose.

The gas chromatography-mass spectrometry (GC-MS) analysis of this compound confirms a molecular ion peak at an m/z (mass-to-charge ratio) of 213.079, which corresponds to its molecular weight. vulcanchem.com A major fragmentation pathway observed for the molecular ion of this compound is the alpha-cleavage relative to the carbonyl group, which results in the formation of the benzoyl cation at m/z 105. rsc.org Another significant fragmentation process involves the ortho interaction of the hydroxyl group with the amide function, leading to the elimination of a water molecule (H₂O) from the molecular ion. rsc.org This process results in the formation of a 2-substituted benzoxazole (B165842) radical cation. rsc.org

Interactive Data Table: Mass Spectrometry Data for this compound

| m/z | Assignment | Reference |

| 213.079 | Molecular Ion [M]⁺ | vulcanchem.com |

| 105 | Benzoyl cation [C₆H₅CO]⁺ | rsc.org |

| [M-18]⁺ | Loss of H₂O | rsc.org |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For N-(2-hydroxyphenyl)benzamide and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p) or 6-311++G(d,p), have been employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. tandfonline.comacs.orgacs.org

These calculations are fundamental in understanding the molecule's stability, bond lengths, and bond angles. For instance, studies on similar benzamide (B126) systems have used DFT to analyze their structural parameters and have found good agreement with experimental data from X-ray crystallography. iucr.orgresearchgate.net The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. mjcce.org.mk

Furthermore, DFT calculations have been utilized to study the reaction mechanisms of related benzamide compounds. For example, the alkaline hydrolysis of N-(2-methoxyphenyl)benzamide was investigated using DFT to map out the reaction pathways and determine the rate-determining steps. researchgate.net These theoretical approaches provide a molecular-level understanding of chemical transformations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

For this compound and related compounds, MEP analysis helps to identify the electron-rich and electron-poor regions. mjcce.org.mkresearchgate.net Typically, the negative potential regions (often colored red or yellow) are associated with lone pairs of electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. Conversely, positive potential regions (colored blue) are usually found around hydrogen atoms, particularly those attached to electronegative atoms, marking them as sites for nucleophilic attack. tandfonline.com This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of the molecule. tandfonline.com

Fukui Functions and Global Chemical Reactivity Descriptors

Fukui functions and global chemical reactivity descriptors provide a quantitative measure of a molecule's reactivity. These parameters are derived from DFT calculations and help to pinpoint the most reactive sites within a molecule. mjcce.org.mkacs.org

Fukui functions (f(r)) indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to identify sites for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. acs.org

Global chemical reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons.

These descriptors have been calculated for various benzamide derivatives to understand their reactivity patterns and to correlate them with their observed biological activities. acs.orgmjcce.org.mkacs.org

Natural Bond Orbital (NBO) Analysis of Bonding and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of the charge distribution and the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. researchgate.netnih.gov

For this compound and its analogs, NBO analysis reveals the nature of the chemical bonds, including hybridization and the contribution of atomic orbitals. mjcce.org.mkresearchgate.net A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons. The stabilization energy E(2) associated with these interactions (e.g., n → σ* or π → π* transitions) can be calculated to quantify the strength of the intramolecular charge transfer. tandfonline.commdpi.com These interactions play a crucial role in determining the molecule's conformation and stability. researchgate.netnih.gov

Hirshfeld Surface and Energy Framework Analyses of Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical tool for visualizing and quantifying intermolecular interactions in a crystal. researchgate.netej-physics.org By mapping properties like d_norm (normalized contact distance), d_i (distance from the surface to the nearest nucleus inside), and d_e (distance from the surface to the nearest nucleus outside) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts.

Energy framework analysis complements Hirshfeld surfaces by calculating the interaction energies between molecules in the crystal lattice. This allows for a quantitative assessment of the forces, such as electrostatic and dispersion forces, that govern the crystal packing.

Theoretical Studies of Reaction Mechanisms

Theoretical studies, primarily using DFT, have been instrumental in elucidating the mechanisms of reactions involving benzamide derivatives. researchgate.net These studies can map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with each step.

For example, the alkaline hydrolysis of a related compound, N-(2-methoxyphenyl)benzamide, was investigated theoretically. researchgate.net The study proposed different reaction channels, including intramolecular and intermolecular proton transfer steps, and calculated the energy barriers for each pathway. Such studies are crucial for understanding the factors that control the reaction rate and for predicting the most favorable reaction mechanism. researchgate.netacs.org

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.comnih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or DNA.

In the context of this compound and its analogs, molecular docking simulations have been performed to predict their interactions with various biological targets. mjcce.org.mkresearchgate.netresearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. tandfonline.comresearchgate.net The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. researchgate.net These computational predictions are valuable for guiding the design and optimization of new bioactive compounds. nih.govresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Analysis of Structural Modifications and their Influence on Biological Efficacy

SAR analysis investigates how specific changes to a molecule's structure affect its biological activity. For the N-(2-hydroxyphenyl)benzamide framework, modifications typically involve introducing various substituents onto its two aromatic rings—the salicylic (B10762653) acid portion (the 2-hydroxyphenyl ring) and the aniline (B41778) portion (the benzamide (B126) ring). These modifications can significantly alter properties like lipophilicity, electronic distribution, and steric profile, thereby influencing interactions with biological targets.

Research into salicylanilide (B1680751) derivatives has shown that their activity as inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is highly dependent on their substitution patterns. nih.gov The core structure contains essential hydrogen-bonding groups (the phenolic -OH and the amide N-H) that are critical for binding to target proteins.

Key findings from SAR studies on this compound analogs include:

Substitution on the Aniline Ring: The nature and position of substituents on the aniline (benzamide) ring are critical. For instance, in a series of salicylanilides designed as EGFR tyrosine kinase inhibitors, compounds with chloro- and bromo-substituents at the 3'- and 4'-positions of the aniline ring showed potent inhibitory activity.

Substitution on the Salicyl Ring: Modifications to the salicylic acid part of the molecule also modulate activity. Halogenation can increase potency, and the position of these substituents is crucial for optimal interaction with the target's binding site.

The following table summarizes the influence of specific structural modifications on the biological efficacy of representative this compound derivatives against EGFR tyrosine kinase.

| Compound ID | R1 (Salicyl Ring) | R2 (Aniline Ring) | Biological Efficacy (IC₅₀ in nM) |

| 6 | H | 4'-Cl | 66 |

| 15 | H | 3',4'-diCl | 71 |

| 16 | H | 4'-Br | 49 |

| 20 | 5-Cl | 4'-Br | 52 |

| 28 | 5-Cl | 3',4'-diCl | 23 |

Data sourced from studies on salicylanilides as EGFR inhibitors. nih.gov

Computational Approaches to SAR/QSAR Modeling

QSAR studies employ computational and statistical methods to establish a mathematical relationship between the chemical structure and biological activity. archivepp.com Three-dimensional QSAR (3D-QSAR) is a particularly powerful approach that correlates the biological activity of molecules with their 3D properties, such as steric and electrostatic fields. mdpi.com

For derivatives of this compound, prominent 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. sphinxsai.comsphinxsai.com These studies involve several key steps:

Dataset Preparation: A series of structurally related compounds with experimentally determined biological activities is selected. nih.gov

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized. The molecules are then aligned based on a common substructure, which for this class is typically the this compound core. sphinxsai.com

Calculation of Molecular Fields: For CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical equation that correlates the variations in the molecular fields with the variations in biological activity. pharmacophorejournal.com

A 3D-QSAR study on salicylanilide derivatives as inhibitors of Mycobacterium tuberculosis yielded statistically significant models. sphinxsai.com The CoMSIA model, for example, produced a cross-validated q² value of 0.819 and a non-cross-validated r² of 0.954, indicating a model with high internal consistency and predictive power. sphinxsai.comsphinxsai.com The output of these analyses is often visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. For instance, a contour map might show that a bulky, electron-withdrawing group in a particular region of the aniline ring increases potency, providing rational guidance for future drug design. mdpi.com

Development of Pharmacophore Hypotheses for Activity Prediction

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. dovepress.com Developing a pharmacophore hypothesis is a key step in ligand-based drug design, especially when the 3D structure of the target is unknown. researchgate.net The process involves identifying the common chemical features shared by a set of active molecules and their spatial arrangement. pharmacophorejournal.com

For the this compound class, a pharmacophore model would typically include:

Hydrogen Bond Acceptors (A): The carbonyl oxygen of the amide group and the oxygen of the hydroxyl group.

Hydrogen Bond Donors (D): The hydrogen of the hydroxyl group and the hydrogen of the amide group.

Aromatic Rings (R): The two phenyl rings, which can engage in π-π stacking or hydrophobic interactions.

A study aimed at developing inhibitors for the EGFR protein tyrosine kinase proposed a pharmacophore where the salicylic acid function could serve as a replacement for a pyrimidine (B1678525) ring found in other known inhibitors. nih.gov By aligning active salicylanilide compounds, a common pharmacophore hypothesis can be generated. This model can then be used as a 3D query to screen large chemical databases for novel molecules that possess the required pharmacophoric features, potentially leading to the discovery of new hits with diverse chemical scaffolds. dovepress.com A statistically significant 3D-QSAR model can be generated from a robust pharmacophore hypothesis, further validating the model's predictive capabilities for new compounds. pharmacophorejournal.comscienceopen.com

Coordination Chemistry and Metal Complexation

N-(2-Hydroxyphenyl)benzamide as a Ligand in Metal Complex Synthesis

This compound acts as a bidentate ligand, coordinating with metal ions through the oxygen atom of the deprotonated phenolic hydroxyl group and the nitrogen atom of the amide group. The synthesis of its metal complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux conditions. The stoichiometry of the resulting complexes is commonly found to be 1:2 (metal:ligand), leading to the formation of complexes with the general formula [M(L)₂].

The coordination of this compound to a metal center is confirmed by various spectroscopic techniques. A notable shift in the infrared (IR) stretching frequencies of the C=O and N-H groups of the amide, along with the disappearance of the phenolic O-H stretching band, provides strong evidence of complexation.

Characterization of Metal Complexes (e.g., Cu(II), Pt(IV), Ni(II), Co(II), Fe(III), Zn(II) complexes)

Spectroscopic and Magnetic Properties:

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, along with magnetic susceptibility measurements, are fundamental techniques used to elucidate the geometry and bonding in these complexes.

Copper(II) Complexes: Cu(II) complexes of ligands similar to this compound have been synthesized and characterized. For instance, a Cu(II) complex with a Schiff base derived from 2-floro-N'-((2-hydroxyphenyl)methylene)benzohydrazide exhibits characteristic IR bands for ν(OH), ν(NH), ν(C=O), and ν(C=N) at 3288, 3078, 1600, and 1551 cm⁻¹, respectively researchgate.net. The electronic spectra of Cu(II) complexes often suggest a distorted octahedral or square planar geometry.

Nickel(II) Complexes: Nickel(II) complexes with related benzamide (B126) ligands have been studied for their magnetic properties. Octahedral Ni(II) complexes typically exhibit magnetic moments in the range of 2.83-3.4 B.M., which are independent of temperature researchgate.net. In contrast, tetrahedral Ni(II) complexes show higher magnetic moments, generally between 3.5 and 4.2 B.M researchgate.net. For example, a Ni(II) complex with a Schiff base ligand showed a magnetic moment of 3.10 BM, consistent with an octahedral geometry nih.gov.

Cobalt(II) Complexes: Cobalt(II) complexes with similar ligands have also been synthesized and are often found to have octahedral or tetrahedral geometries. Magnetic moment values for Co(II) complexes can vary significantly depending on the coordination environment. High-spin octahedral Co(II) complexes typically have magnetic moments in the range of 4.3-5.2 B.M., while tetrahedral high-spin complexes are in the range of 4.2-4.8 B.M.

Iron(III) Complexes: Iron(III) complexes with ligands containing hydroxyphenyl and amide or imine functionalities have been prepared and characterized. High-spin Fe(III) complexes with an octahedral geometry typically exhibit magnetic moments close to the spin-only value of 5.92 B.M orientjchem.org. For example, Fe(III) complexes with 2-hydroxy benzohydroxamic acid have been reported to have magnetic moments in the range of 5.12 to 5.18 B.M., indicative of an octahedral geometry nih.gov.

Zinc(II) Complexes: Zinc(II) is a d¹⁰ ion and its complexes are therefore diamagnetic. The characterization of Zn(II) complexes relies heavily on spectroscopic methods like IR and NMR to confirm the coordination of the ligand.

The following table summarizes the characteristic spectroscopic and magnetic data for metal complexes with this compound and related ligands.

| Metal Ion | Coordination Geometry | Magnetic Moment (μeff, B.M.) | Key IR Bands (cm⁻¹) | Key UV-Vis Bands (nm) |

| Cu(II) | Distorted Octahedral/Square Planar | ~1.7 - 2.2 | ν(M-O): ~500-550, ν(M-N): ~400-450 | d-d transitions: ~600-800 |

| Pt(IV) | Octahedral | Diamagnetic | Data not available | Data not available |

| Ni(II) | Octahedral/Tetrahedral | Octahedral: ~2.8-3.4, Tetrahedral: ~3.5-4.2 researchgate.net | ν(M-O): ~500-550, ν(M-N): ~400-450 | d-d transitions: ~600-1000 |

| Co(II) | Octahedral/Tetrahedral | High-spin Octahedral: ~4.3-5.2 | ν(M-O): ~500-550, ν(M-N): ~400-450 | d-d transitions: ~500-700 |

| Fe(III) | Octahedral | High-spin: ~5.9 orientjchem.org | ν(M-O): ~500-550, ν(M-N): ~400-450 | Ligand to Metal Charge Transfer (LMCT) bands |

| Zn(II) | Tetrahedral/Octahedral | Diamagnetic | ν(M-O): ~500-550, ν(M-N): ~400-450 | Ligand-based transitions |

Catalytic Properties of this compound Metal Complexes

Metal complexes derived from this compound and its analogues have shown promise as catalysts in various organic transformations, particularly in oxidation reactions. The presence of the metal center can facilitate redox processes, making these complexes effective catalysts.

One notable application is the catalytic oxidation of aniline (B41778). Studies on transition metal complexes with a Schiff base ligand derived from 2-floro-N'-((2-hydroxyphenyl)methylene)benzohydrazide have demonstrated their efficacy in this reaction. These complexes have shown high selectivity in producing azobenzene (B91143) as the sole product researchgate.net. The catalytic activity is influenced by the nature of the metal ion, with some complexes exhibiting significantly higher yields than others. For instance, in one study, the Ni(II) complex showed the highest catalytic activity with a 91% yield of azobenzene.

The table below presents the catalytic activity of various metal complexes in the oxidation of aniline.

| Metal Complex | Substrate | Oxidant | Product | Yield (%) |

| [Zn(L)₂(NO₃)]NO₃ | Aniline | H₂O₂ | Azobenzene | 15 |

| [Cu(L)₂(NO₃)]NO₃ | Aniline | H₂O₂ | Azobenzene | 34 |

| [Co(L)₂(NO₃)]NO₃·H₂O | Aniline | H₂O₂ | Azobenzene | 81.4 |

| [Ni(L)₂(NO₃)]NO₃·H₂O | Aniline | H₂O₂ | Azobenzene | 91.4 researchgate.net |

| [Mn(L)₂(NO₃)]NO₃ | Aniline | H₂O₂ | Azobenzene | 46.5 |

L represents the Schiff base ligand 2-floro-N'-((2-hydroxyphenyl)methylene)benzohydrazide. researchgate.net

The catalytic cycle is believed to involve the coordination of the substrate to the metal center, followed by an oxidation step facilitated by the oxidant. The nature of the metal ion and its coordination environment play a crucial role in determining the efficiency and selectivity of the catalytic process.

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for Diversified Derivatives

The core structure of N-(2-hydroxyphenyl)benzamide offers a versatile platform for chemical modification. Future research will likely focus on developing more efficient, sustainable, and diverse synthetic strategies to generate extensive libraries of derivatives for screening and optimization.

One promising area is the use of eco-friendly synthetic routes, such as ultrasound-assisted synthesis, which has been successfully employed for the cyclization of related benzamide (B126) derivatives to produce thiazolidinones in good yields. sciforum.net This approach offers advantages in terms of reduced reaction times and energy consumption compared to conventional refluxing methods. sciforum.net

Furthermore, the development of novel catalytic systems and coupling agents is crucial. Research has demonstrated the synthesis of this compound derivatives through the reaction of substituted anilines with various reagents, but expanding the repertoire of available reactions will be key. mdpi.com For instance, methods for the direct synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamide using a PhIO-mediated oxidation reaction have been developed, providing a new pathway to a specific class of derivatives. nih.gov

Future strategies will likely involve:

Combinatorial Chemistry: Generating large, diversified libraries of this compound derivatives by systematically altering substituents on both the phenyl and benzamide rings. A synthetic route for preparing 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides has been reported, showcasing a method for creating more complex amide structures. nih.gov

Green Chemistry Approaches: Expanding the use of ultrasound, microwave-assisted synthesis, and environmentally benign solvents and catalysts to improve the sustainability of synthetic processes. sciforum.net

Flow Chemistry: Implementing continuous flow reactors for safer, more scalable, and highly controlled synthesis of derivatives, which can be particularly advantageous for reactions that are difficult to control in batch processes.

Biotransformation: Exploring enzymatic or microbial transformations to introduce chemical modifications with high selectivity, offering a green alternative to traditional chemical methods.

| Synthetic Strategy | Key Reagents/Conditions | Derivative Type | Reference |

|---|---|---|---|

| Ultrasound-Assisted Cyclization | Thioglycolic acid, anhydrous ZnCl2, DMF | N-(2-(2-hydroxyphenyl)-4-oxothiazolidine-3-carbonothioyl) benzamide | sciforum.net |

| Condensation and Cyclization | Ethyl α-halogenated acid esters, hydrazine, chloro-substituted benzaldehydes | Hydrazones of 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide | researchgate.net |

| Amide Bond Formation | 2-amino-4-methylphenol, benzoyl chloride | N-(2-hydroxy-5-methylphenyl)benzamide | iucr.org |

| PhIO-Mediated Oxidation | PhI=O | 2-(4-hydroxyphenoxy)benzamide derivatives | nih.gov |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure-activity relationships (SAR) and mechanisms of action of this compound derivatives requires the integration of sophisticated analytical and computational methods.

Spectroscopic Techniques: Advanced spectroscopic methods are invaluable for elucidating the precise molecular structure and electronic properties of these compounds.

FT-IR and FT-Raman Spectroscopy: These techniques have been used to analyze the vibrational modes of this compound derivatives. For example, studies on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide have used these methods to investigate the weakening of the N-H bond and charge transfer interactions. researchgate.net

NMR Spectroscopy: 1H-NMR and 13C-NMR are fundamental for confirming the structures of newly synthesized derivatives. researchgate.net

Fluorescence Spectroscopy: Time-resolved fluorescence spectroscopy has been employed to study phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) in derivatives such as 2-hydroxy-N-(2-phenylethyl)benzamide. researchgate.net This provides insights into the molecule's behavior in different environments and its potential as a fluorescent probe. researchgate.net

Computational Techniques: In silico methods are becoming increasingly powerful for predicting molecular properties and interactions, guiding rational drug design.

Density Functional Theory (DFT): DFT calculations are used to examine theoretical vibrational wavenumbers, which can be compared with experimental spectroscopic data to confirm assignments. researchgate.net These calculations also provide insights into the molecular geometry, electronic structure, and reactivity parameters. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound derivatives and their interactions with biological targets over time. This approach has been used to study the binding mechanism of related antagonists with receptors like the farnesoid X receptor α (FXRα). nih.gov

Molecular Docking: This computational tool predicts the preferred binding orientation of a ligand to a molecular target. It has been used to study the interaction of benzamide derivatives with various proteins, helping to identify key binding residues and rationalize biological activity. tandfonline.comnih.gov

The synergy between these advanced spectroscopic and computational techniques will enable a much deeper understanding of how structural modifications influence the physicochemical properties and biological functions of this compound derivatives.

| Technique | Information Provided | Example Application | Reference |

|---|---|---|---|

| FT-IR/FT-Raman Spectroscopy | Vibrational modes, bond strength, charge transfer | Analysis of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide | researchgate.net |

| NMR Spectroscopy | Confirmation of chemical structure | Characterization of novel hydrazone derivatives | researchgate.net |

| Fluorescence Spectroscopy | Excited-state dynamics, environmental sensitivity, ESIPT | Study of 2-hydroxy-N-(2-phenylethyl)benzamide | researchgate.net |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, reactivity | Conformational and reactivity analysis of benzamide derivatives | tandfonline.com |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, binding stability, conformational changes | Studying the interaction of an antagonist with FXRα | nih.gov |

Exploration of Broader Non-Biological Applications

While the primary focus of research on this compound has been its biological activities, its chemical structure suggests potential for applications in materials science and other non-biological fields. ontosight.aievitachem.com This remains a largely underexplored area with significant potential for future investigation.

Materials Science: Benzamide derivatives are utilized in the synthesis of polymers and other materials. dntb.gov.ua The ability of the this compound scaffold to participate in hydrogen bonding and π-π stacking interactions could be exploited in the design of novel materials with specific optical, electronic, or thermal properties. Some research points towards applications in life science, chemical synthesis, and chromatography. sigmaaldrich.comsigmaaldrich.com

Non-Linear Optics (NLO): Computational studies on related structures, such as certain indophenol (B113434) salts, have investigated their potential as NLO materials. acs.org The conjugated π-system present in this compound could be modified to enhance second- or third-order NLO properties, making derivatives potentially useful for applications in telecommunications, optical computing, and data storage.

Chemosensors: The fluorescence properties observed in some derivatives, which can be sensitive to environmental factors like pH and polarity, suggest their potential use as chemosensors. researchgate.net The development of derivatives that exhibit selective changes in their optical properties upon binding to specific ions or molecules is a promising research direction. dntb.gov.ua For example, related Schiff base complexes have been investigated for their ability to detect metal ions or anions. dntb.gov.ua

Future research in this domain would involve synthesizing derivatives with tailored electronic properties and characterizing their performance in various material and sensing applications.

Further Elucidation of Biological Mechanisms at the Molecular and Cellular Level (non-clinical)

A significant body of research points to the diverse biological activities of this compound derivatives, including potential anticancer, anti-inflammatory, and antimicrobial effects. ontosight.ai A key future direction is the detailed, non-clinical elucidation of the molecular and cellular mechanisms underlying these activities.

Research has shown that derivatives can modulate various cellular processes:

Apoptosis and Cell Cycle Arrest: One derivative, N-(2-Hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has been shown to induce apoptosis and cause cell cycle arrest in breast cancer cell lines. mdpi.com Further studies are needed to identify the specific proteins in the apoptotic cascade that are targeted.

Enzyme Inhibition: The benzamide scaffold is a known feature of many enzyme inhibitors. For example, some N-(2-aminophenyl)benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. mdpi.comresearchgate.net Identifying the specific enzymes inhibited by this compound derivatives and understanding the kinetics of this inhibition is a critical research goal.

Modulation of Signaling Pathways: The anti-inflammatory and antioxidant activities of some derivatives are linked to their ability to modulate key signaling pathways. For instance, N-(2-hydroxyphenyl)acetamide has been shown to inhibit the NF-κB pathway and upregulate the Nrf2 pathway in murine models. Another derivative demonstrated protective effects in cardiomyocytes through the PI3K/Akt/eNOS signaling pathway. frontiersin.org Future work should aim to map these pathway interactions comprehensively.

Receptor Interaction: Derivatives of this compound may act as modulators of specific receptors. HO-AAVPA was found to decrease the expression of G protein-coupled estrogen receptor (GPER) in breast cancer cells. mdpi.com Another complex derivative was identified as a selective antagonist of the farnesoid X receptor α (FXRα). nih.gov The Sigma 1 receptor (Sigmar1), a chaperone protein involved in numerous cellular functions, is another potential target for benzamide-like structures. frontiersin.org

| Derivative/Related Compound | Molecular Target/Pathway | Observed Cellular Effect (Non-Clinical) | Reference |

|---|---|---|---|

| N-(2-Hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | G protein-coupled estrogen receptor (GPER) | Induces apoptosis and cell cycle arrest in breast cancer cells; decreases GPER expression. | mdpi.com |

| N-(2-hydroxyphenyl)acetamide | NF-κB and Nrf2 pathways | Reduces oxidative stress and inflammation in murine models. | |

| Fluorinated N‐(2‐aminophenyl)benzamide derivatives (related class) | Histone Deacetylases (HDACs) | Potent inhibitory activity of HDACs and antitumor efficacy in human cancer cell lines. | researchgate.net |

| N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide | BAD-related pathways | Inhibits cell viability in mammary carcinoma cell lines; may enhance apoptosis. | smolecule.com |

| N-Benzyl-N-(3-(tertbutyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide | Farnesoid X receptor α (FXRα) | Acts as a selective antagonist of FXRα. | nih.gov |

| PRE-084 (Sigmar1 agonist, related mechanism) | PI3K/Akt/eNOS signaling pathway | Reduction of apoptotic cell death in cardiomyocytes. | frontiersin.org |

Future non-clinical research should utilize techniques like proteomics, transcriptomics, and cellular thermal shift assays (CETSA) to identify direct binding partners and downstream signaling effects, providing a clearer picture of the compound's mechanism of action at a molecular level.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-hydroxyphenyl)benzamide derivatives?

this compound derivatives are typically synthesized via condensation reactions between substituted benzoyl chlorides and 2-aminophenol. For example, Scheme 1 in outlines the reaction of benzoyl chloride with 2-aminophenol under reflux in pyridine, yielding the parent compound . Advanced modifications may involve Pd/C-catalyzed hydrogenation for deprotection or coupling with activated esters (e.g., methyl 3-(chlorocarbonyl)propanoate) to introduce functional groups . Purification is often achieved via HPLC, with structural confirmation using H NMR and LCMS .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- H NMR : To confirm the presence of aromatic protons, amide NH, and hydroxyl groups. For example, the NH signal in N-(2-aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide appears as a broad singlet at δ 7.23 ppm .

- LCMS/ESI-MS : To verify molecular ion peaks (e.g., m/z 343.4 [M+H] for a dichloro-substituted derivative) .

- IR spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm) and hydroxyl (O–H, ~3200–3500 cm) stretches.

Q. How is crystallographic data utilized to resolve the molecular structure of benzamide derivatives?

X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. For 4-bromo-N-(2-hydroxyphenyl)benzamide, the amide moiety (C8–N1–C7=O1) is planar, with dihedral angles of 73.97° between the hydroxyphenyl and bromophenyl rings . Hydrogen bonding (O–H⋯O, N–H⋯O) and weak C–H⋯O interactions stabilize the crystal lattice, forming sheets parallel to the (100) plane . Software like SHELXL ( ) and ORTEP-3 ( ) are standard for refinement and visualization.

Advanced Research Questions

Q. How can researchers resolve discrepancies in bond-length data between structurally similar benzamide derivatives?

Discrepancies may arise from crystallographic resolution or substituent effects. For instance, the N1–C7 bond in 4-bromo-N-(2-hydroxyphenyl)benzamide (1.361 Å) differs slightly from related compounds due to electron-withdrawing substituents . To address this:

- Compare multiple datasets (e.g., CSD or CCDC entries).

- Perform DFT calculations to assess electronic effects .

- Validate using high-resolution synchrotron data to minimize experimental error.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in HDAC inhibition by benzamide derivatives?

Benzamides like MS-275 () inhibit histone deacetylases (HDACs) via chelation of the catalytic zinc ion. Key SAR insights include:

- Substituent positioning : A 2-hydroxyphenyl group enhances binding to HDAC active sites.

- Pharmacophore modification : Adding aminoethyl or pyridinyl groups () improves potency against Trypanosoma brucei by 30–100-fold .

- Biological assays : Measure acetylated histone H3 levels in target tissues (e.g., frontal cortex) using chromatin immunoprecipitation (ChIP) .

Q. What computational approaches are used to predict the physicochemical properties and bioactivity of benzamide derivatives?

- Quantum chemical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian .

- QSPR/QSAR models : Corrogate logP, PSA, and molecular weight with bioavailability (). For example, 4-cyano-N-(2-fluorophenyl)benzamide has a calculated logP of 5.39, indicating high lipophilicity .

- Molecular docking : Simulate binding to target proteins (e.g., HDACs or tyrosine kinases) using AutoDock or Schrödinger .

Q. How do intermolecular interactions in benzamide crystals influence their stability and solubility?

Hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O) dominate packing motifs. In 4-bromo-N-(2-hydroxyphenyl)benzamide, these interactions form edge-fused R(17) and R(9) rings, reducing solubility but enhancing thermal stability . Solubility can be modulated by introducing polar groups (e.g., –NO, –CN) or co-crystallizing with excipients.

Methodological Guidance

8. Designing experiments to optimize synthetic yields of this compound derivatives:

- Reagent stoichiometry : Use a 1:2 molar ratio of benzoyl chloride to 2-aminophenol ().

- Catalyst screening : Test Pd/C, DMAP, or pyridine for side-reaction suppression .

- Temperature control : Reflux in toluene (110°C) for 6 hours minimizes decomposition .

9. Validating biological activity against contradictory datasets:

- Dose-response curves : Compare EC values across assays (e.g., HDAC inhibition vs. cytotoxicity) .

- Redundancy checks : Replicate experiments using orthogonal methods (e.g., Western blot for acetyl-H3 alongside ChIP-qPCR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.